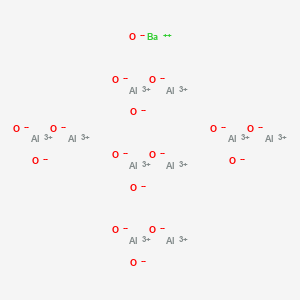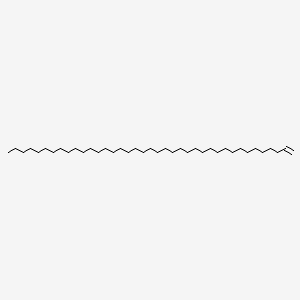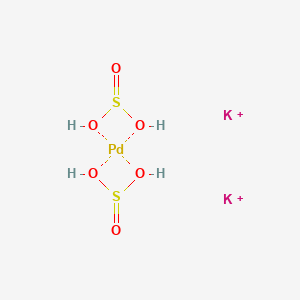
N,N'-Diisopropyl-1,2-trans-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diisopropyl-1,2-trans-cyclohexanediamine: is an organic compound with the molecular formula C12H26N2. It is a derivative of cyclohexanediamine, where the amino groups are substituted with isopropyl groups. This compound is known for its applications in various chemical reactions and as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine typically involves the reaction of 1,2-trans-cyclohexanediamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with specific biological activities.
Industry: In the industrial sector, N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism by which N,N’-Diisopropyl-1,2-trans-cyclohexanediamine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand.
Comparación Con Compuestos Similares
- N,N’-Dimethyl-1,2-trans-cyclohexanediamine
- N,N’-Diethyl-1,2-trans-cyclohexanediamine
- N,N’-Dipropyl-1,2-trans-cyclohexanediamine
Comparison: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. Compared to its dimethyl and diethyl counterparts, the isopropyl-substituted compound may exhibit different solubility, stability, and catalytic activity in coordination complexes.
Propiedades
Número CAS |
93429-92-6 |
|---|---|
Fórmula molecular |
C12H26N2 |
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
VGPJQHMGHSBWTG-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |
SMILES canónico |
CC(C)NC1CCCCC1NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)



![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)


![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
